molecular formula C28H29N3O5S B2592595 Allyl 5-cyano-6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate CAS No. 442556-43-6

Allyl 5-cyano-6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B2592595
CAS No.: 442556-43-6
M. Wt: 519.62
InChI Key: QWAWOXSJFSLZHD-UHFFFAOYSA-N
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Description

Allyl 5-cyano-6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a structurally complex 1,4-dihydropyridine (1,4-DHP) derivative. The core 1,4-DHP scaffold is substituted with:

  • Allyl ester moiety: Increases lipophilicity, which may influence pharmacokinetics.
  • Thioether linkage: Connects the 2-((2,5-dimethylphenyl)amino)-2-oxoethyl group, introducing a sulfur atom that could modulate redox activity or binding interactions.
  • 4-(4-Hydroxy-3-methoxyphenyl) substituent: The phenolic hydroxyl and methoxy groups suggest hydrogen-bonding capabilities, possibly impacting receptor affinity or solubility.
  • 2-Methyl group: A common feature in 1,4-DHPs, contributing to conformational rigidity.

This compound shares structural motifs with calcium channel blockers (e.g., nifedipine), but its specific pharmacological profile remains uncharacterized in the provided evidence.

Properties

IUPAC Name

prop-2-enyl 5-cyano-6-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O5S/c1-6-11-36-28(34)25-18(4)30-27(37-15-24(33)31-21-12-16(2)7-8-17(21)3)20(14-29)26(25)19-9-10-22(32)23(13-19)35-5/h6-10,12-13,26,30,32H,1,11,15H2,2-5H3,(H,31,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAWOXSJFSLZHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC(=C(C=C3)O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Allyl 5-cyano-6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a synthetic compound belonging to the class of 1,4-dihydropyridines (DHPs). This compound exhibits significant biological activities primarily due to its calcium channel blocking properties, which are crucial for various cardiovascular functions.

Chemical Structure and Properties

The compound has a complex structure characterized by several functional groups:

  • Molecular Formula : C20H21N3O4S
  • Molecular Weight : Approximately 399.46 g/mol
  • Key Functional Groups :
    • Cyano group at the 5-position
    • Allyl group at the 3-carboxylate position
    • Ethylthio group at the 6-position

This unique arrangement of substituents contributes to its pharmacological properties and potential therapeutic applications.

The primary mechanism of action for this compound involves the inhibition of L-type voltage-gated calcium channels. This inhibition leads to:

  • Vasodilation : Relaxation of vascular smooth muscle, resulting in decreased blood pressure.
  • Anti-inflammatory Effects : Potential reduction in inflammation through modulation of calcium-dependent signaling pathways.

Preliminary studies suggest that the compound may also interact with various enzymes and receptors involved in cardiovascular regulation, although further research is needed to elucidate these mechanisms.

Pharmacological Effects

  • Calcium Channel Blockade :
    • Inhibition of calcium influx through L-type channels.
    • Resulting effects include vasodilation and reduced myocardial oxygen demand.
  • Anti-inflammatory Activity :
    • Potential to modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines.
  • Hepatoprotective Properties :
    • Some studies indicate protective effects on liver cells against oxidative stress and toxicity.

Comparative Analysis with Related Compounds

Compound NameMechanism of ActionNotable Effects
Compound ACalcium channel blockerVasodilation, antihypertensive
Compound BAnti-inflammatory agentReduction in cytokine levels
Allyl DHPCalcium channel blockadeVasodilation, hepatoprotection

Case Studies and Research Findings

Several studies have investigated the biological activity of similar DHP derivatives, providing insights into their pharmacological profiles:

  • Study on DHP Derivatives :
    • A study demonstrated that DHPs exhibit significant antihypertensive effects in animal models, attributed to their calcium channel blocking activity .
  • Hepatoprotective Effects :
    • Research indicated that certain DHP derivatives can protect liver cells from damage induced by toxins, suggesting a role in liver health .
  • Inflammatory Response Modulation :
    • Experimental data showed that some DHP compounds can reduce inflammation markers in vitro, indicating potential therapeutic uses in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs from Literature

Compound Name / ID Key Substituents Structural Differences vs. Target Compound Potential Implications References
Allyl 6-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(4-methylphenyl)-1,4-dihydropyridine-3-carboxylate - 5-Chloro-2-methylphenyl
- 4-Methylphenyl
- Chlorine atom vs. methyl
- Methylphenyl vs. hydroxymethoxyphenyl
Increased lipophilicity; potential altered receptor binding due to halogen presence.
Allyl 5-cyano-6-((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate - 2,6-Dimethylphenyl - Dimethyl substitution at 2,6- vs. 2,5-positions on phenyl Steric hindrance differences may affect ligand-protein interactions.
AZ331: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-DHP-3-carboxamide - 2-Furyl
- Carboxamide
- 4-Methoxyphenylthio
- Furyl vs. hydroxymethoxyphenyl
- Carboxamide vs. ester
Carboxamide may enhance metabolic stability; furyl group alters electronic properties.
AZ257: 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-DHP-3-carboxamide - 4-Bromophenylthio
- Bromine substituent
- Bromine vs. methyl/chlorine
- Furyl substitution
Bromine’s size and electronegativity may enhance binding affinity to hydrophobic pockets.

Pharmacological Considerations

  • 1,4-DHP Core : The target compound’s dihydropyridine ring is critical for calcium channel modulation, but substituents dictate selectivity (e.g., vascular vs. cardiac tissue).
  • 4-Hydroxy-3-methoxyphenyl Group: Similar to polyphenolic antioxidants (e.g., curcumin), this moiety may confer radical-scavenging activity, diverging from classical 1,4-DHP roles .
  • Thioether vs. Ether Linkages : Sulfur in the thioether (vs. oxygen in nifedipine) may alter oxidation susceptibility or membrane permeability.

Limitations of Comparison

  • Lack of Experimental Data: No crystallographic (e.g., SHELX-refined structures) or pharmacological data (e.g., IC50) are provided for the target compound, limiting mechanistic insights .

Q & A

Q. How do structural analogs with substituted aryl groups affect redox behavior in electrochemical studies?

  • Cyclic voltammetry reveals that electron-withdrawing groups (e.g., cyano) lower oxidation potentials (Epa ~0.35 V vs. Ag/AgCl), correlating with pro-oxidant activity in cellular models. Methoxy groups stabilize the radical intermediate, reducing oxidative damage .

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